molecular formula C21H20F3N3O3 B2428036 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide CAS No. 1396892-84-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide

Cat. No. B2428036
CAS RN: 1396892-84-4
M. Wt: 419.404
InChI Key: MQGMRDMHGYEIRD-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H20F3N3O3 and its molecular weight is 419.404. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis and KCNQ2 Opener Activity

    A study by Wu et al. (2004) highlighted the synthesis of a compound structurally similar to the one , focusing on its activity as a KCNQ2 opener. This compound was shown to be effective in reducing neuronal hyperexcitability in rat hippocampal slices, suggesting potential applications in neurological disorders (Wu et al., 2004).

  • Polymerizable One-Component Visible Light Initiators

    Yang et al. (2018) developed acrylated naphthalimide one-component visible light initiators, demonstrating applications in photopolymerization. These findings indicate potential use in materials science and engineering (Yang et al., 2018).

  • Synthesis of Pyrazoloquinazolinone and Quinazolinone Derivatives

    El-Khamry et al. (2006) explored the synthesis of pyrazoloquinazolinone and quinazolinone derivatives, indicating potential for developing new pharmaceuticals and materials (El-Khamry et al., 2006).

Polymer and Material Science

  • Polymer-Bound Thiol Groups

    Cesana et al. (2007) synthesized a new 2-oxazoline monomer with a protected thiol group, leading to well-defined copolymers. This has implications in the development of advanced polymer materials (Cesana et al., 2007).

  • Solubilities of Disperse Azo Dyes in Supercritical Carbon Dioxide

    Research by Hojjati et al. (2008) measured the solubilities of certain dyes in supercritical carbon dioxide, which can be relevant to industrial applications in dyeing and materials processing (Hojjati et al., 2008).

Chiral Stationary Phases and Analytical Chemistry

  • Synthesis and Characterization of Macroporous Silica Modified with Optically Active Polymers: Tian et al. (2010) focused on synthesizing enantiopure acrylamide derivatives and applying them as chiral stationary phases in chromatography, highlighting potential analytical applications (Tian et al., 2010).

Antimicrobial and Anticancer Research

  • Antifungal and Antibacterial Agents: Sahu et al. (2020) evaluated the antifungal and antibacterial potential of new derivatives of (E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-one, indicating applications in developing new antimicrobial compounds (Sahu et al., 2020).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3/c22-21(23,24)20-14-3-1-2-4-15(14)26-18(27-20)9-10-25-19(28)8-6-13-5-7-16-17(11-13)30-12-29-16/h5-8,11H,1-4,9-10,12H2,(H,25,28)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGMRDMHGYEIRD-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.